Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate is a synthetic compound belonging to the class of triazole derivatives. This compound is characterized by the presence of a hydroxyethyl group attached to a triazole ring and an acetate moiety. It is recognized for its potential applications in medicinal chemistry, materials science, and organic synthesis.
This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information regarding its structure and properties .
Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate is classified as an ester and a triazole derivative. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, which are known for their biological activity.
The synthesis of methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate primarily involves the Huisgen 1,3-dipolar cycloaddition reaction, commonly referred to as "click chemistry." This method is favored for its efficiency and mild reaction conditions.
The synthesis process can be broken down into several key steps:
The molecular structure of methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate can be represented by its IUPAC name and InChI string:
This structure features a triazole ring connected to a hydroxyethyl group and an acetate group.
The molecular formula is , indicating it contains seven carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and three oxygen atoms.
Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate can participate in various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to yield the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols in the presence of a base .
Each reaction type involves specific reagents and conditions that must be optimized for successful transformation. For instance:
The mechanism of action for methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate varies based on its application:
In medicinal chemistry contexts, this compound may interact with biological targets such as enzymes or receptors. The triazole ring is known for forming strong hydrogen bonds and coordinating with metal ions, enhancing its binding affinity to biological targets.
For example:
Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate is typically a colorless liquid or solid at room temperature. Its solubility is enhanced by the hydroxyethyl group.
The compound exhibits stability under normal laboratory conditions but may be sensitive to strong oxidizing agents. Its reactivity profile allows it to participate in various organic transformations.
Physical characterization techniques such as NMR spectroscopy and mass spectrometry are often employed to confirm the structure and purity of synthesized compounds .
Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate has several significant applications in scientific research:
1,2,3-Triazole derivatives represent a cornerstone of modern medicinal chemistry, leveraging unique physicochemical properties and synthetic accessibility to advance drug discovery. These five-membered heterocyclic rings, containing three nitrogen atoms, exhibit remarkable stability under physiological conditions, resisting metabolic degradation, hydrolysis, and oxidation. This resilience, combined with their capacity for diverse non-covalent interactions, positions them as privileged scaffolds in designing bioactive molecules. The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" by Sharpless and Meldal revolutionized triazole synthesis, enabling efficient, regioselective production of 1,4-disubstituted triazoles under mild conditions. This synthetic efficiency facilitates rapid exploration of chemical space, accelerating the development of novel therapeutic agents targeting diverse pathological conditions, including cancer, infectious diseases, and neurological disorders [2] [4] [8].
The 1,2,3-triazole ring functions as a multifunctional pharmacophore with demonstrated utility across therapeutic domains. Its nitrogen-rich structure enables formation of multiple hydrogen bonds (both as donor and acceptor) with biological targets, while its aromatic character facilitates π-π stacking interactions with aromatic amino acid residues in enzyme binding pockets. These interactions significantly enhance binding affinity and selectivity. Importantly, the triazole ring exhibits exceptional metabolic stability, resisting degradation in acidic, basic, and oxidative environments commonly encountered in vivo, thereby improving the pharmacokinetic profiles of drug candidates. This stability stems from the ring's aromaticity and the presence of both pyrrole-type and pyridine-type nitrogen atoms [4] [8] [10].
Beyond direct target engagement, the triazole ring serves as a highly effective bioisostere, mimicking functional groups like amides, esters, and carboxylic acids while offering superior stability against enzymatic hydrolysis. This bioisosteric replacement strategy has yielded compounds with improved oral bioavailability and extended half-lives. Furthermore, the triazole's dipolar nature (dipole moment ~5 Debye) enhances solubility in aqueous environments, addressing a common limitation of many lipophilic drug candidates. The scaffold's synthetic versatility allows for facile introduction of diverse substituents at the 1-, 4-, and 5-positions, enabling systematic structure-activity relationship studies and optimization of pharmacological properties [2] [4] [8].
Table 1: Key Physicochemical and Pharmacological Attributes of 1,2,3-Triazole Scaffolds in Drug Design
Property | Significance in Drug Design | Therapeutic Advantage |
---|---|---|
Metabolic Stability | Resists hydrolysis (acidic/basic), oxidation, and enzymatic degradation | Improved pharmacokinetics; reduced metabolic clearance; longer half-life |
Hydrogen Bonding Capacity | Capable of acting as both hydrogen bond donor (via =C-H) and acceptor (via ring nitrogens) | Enhanced target binding affinity and specificity; improved solubility |
Dipole Moment (~5 D) | Creates strong electrostatic interactions with target proteins; improves water solubility | Better target engagement; enhanced aqueous solubility facilitating formulation |
Aromatic Character | Participates in π-π stacking interactions with aromatic residues (Phe, Tyr, Trp) in binding pockets | Contributes significantly to binding energy and ligand orientation within target sites |
Bioisosteric Versatility | Can effectively mimic amide bonds, esters, and other functional groups while offering superior stability | Maintains biological activity while improving metabolic stability and pharmacokinetic properties |
The structural architecture of 1,2,3-triazoles provides exceptional versatility for pharmacophore design. The ring itself, while planar and aromatic, possesses distinct electronic characteristics at each position. Carbon atoms at positions 4 and 5 exhibit differential electrophilicity based on their adjacent nitrogen atoms, influencing their reactivity towards nucleophiles and their participation in hydrogen bonding. The presence of a relatively acidic proton at position 4 (pKa ~9-10 for 1,4-disubstituted triazoles) allows for potential deprotonation under physiological conditions, further modulating binding interactions. This electronic asymmetry, combined with the robust synthetic methodologies available, permits precise decoration of the triazole core with diverse pharmacophoric elements, creating hybrid molecules with multimodal biological activities [3] [4] [8].
Substituents appended to the 1- and 4-positions of the triazole ring profoundly influence its pharmacological profile. Electron-donating groups (e.g., alkyl, hydroxyalkyl) at the 4-position enhance the electron density of the ring, potentially strengthening π-π stacking interactions and influencing hydrogen bonding capacity. Conversely, electron-withdrawing groups (e.g., carbonyl, nitrile) can increase the acidity of the C4/5 protons, promoting stronger hydrogen bond donation. The nature and length of the linker connecting the triazole to other pharmacophores are critical; methylene (-CH₂-), ethylene (-CH₂CH₂-), and acetamide (-NHCOCH₂-) linkers are common, each imparting distinct conformational flexibility and spatial orientation. The hydroxyethyl group (-CH₂CH₂OH), specifically positioned at C4, introduces a polar, hydrogen-bonding capable appendage that significantly modulates the molecule's hydrophilicity and interaction potential without introducing excessive steric bulk [6] [8] [9].
Table 2: Structural Analysis of Methyl 2-[4-(1-Hydroxyethyl)-1H-1,2,3-Triazol-1-yl]acetate
Structural Feature | Description | Functional Consequence |
---|---|---|
1,2,3-Triazole Core | Planar, aromatic five-membered ring (C₂H₃N₃); tautomeric equilibrium exists but 1H-form predominates | Provides metabolic stability; participates in π-π stacking and hydrogen bonding; acts as a bioisostere |
4-(1-Hydroxyethyl) Substituent | -CH(OH)CH₃ group attached to triazole C4; chiral center present | Introduces a hydrogen-bonding donor/acceptor; enhances hydrophilicity; modulates electron density of triazole ring |
Methyl Acetate Linker | -OCOCH₃ group attached via -CH₂- linker to triazole N1 (Structure: CH₃OCOCH₂-N(triazole)) | Provides an ester moiety for further chemical modification (hydrolysis, amidation); contributes to molecular polarity |
Molecular Formula | C₇H₁₁N₃O₃ | Molecular Weight: 185.18 g/mol |
Key Functional Groups | 1,2,3-Triazole, secondary alcohol, ester | Multiple sites for hydrogen bonding; ester offers potential for prodrug design or metabolic cleavage |
Representative SMILES | O=C(OC)CN1N=NC(C(O)C)=C1 | Illustrates connectivity: Methyl acetate linked to N1, hydroxyethyl group attached to C4 |
The strategic incorporation of a hydroxyethyl group (-CH₂CH₂OH or its branched variant -CH(OH)CH₃) at the C4 position of the 1,2,3-triazole ring, exemplified in compounds like methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate, addresses critical challenges in drug design, particularly solubility and target engagement. The hydroxyethyl moiety functions as a potent solubilizing group, dramatically increasing the molecule's hydrophilicity compared to alkyl- or aryl-substituted triazoles. This enhanced aqueous solubility is crucial for improving oral bioavailability and dissolution rates, often limiting factors for drug candidates. The hydroxyl group acts as a strong hydrogen bond donor and acceptor, facilitating interactions with polar residues (Ser, Thr, Tyr, Asp, Glu, Asn, Gln, His) in target proteins' binding sites. These interactions can significantly enhance binding affinity and selectivity. For instance, in enzyme inhibition (e.g., dihydrofolate reductase, DNA gyrase), the hydroxyethyl group can form critical hydrogen bonds within the active site, contributing to inhibitory potency [7] [8].
Beyond solubility and binding, the hydroxyethyl substituent offers metabolic advantages. While the triazole core itself is highly stable, the secondary alcohol in the hydroxyethyl group provides a site for controlled Phase II metabolism (glucuronidation or sulfation), potentially offering a detoxification pathway and influencing elimination kinetics. Furthermore, the hydroxyethyl group presents opportunities for further chemical derivatization. The hydroxyl functionality can be esterified to create prodrugs, improving membrane permeability, or phosphorylated for targeting specific biological pathways. The hydroxyethyl group also contributes to a favorable topological polar surface area (TPSA), a key parameter influencing cell permeability and blood-brain barrier penetration. Computational analyses indicate that hydroxyethyl-substituted triazoles often exhibit improved drug-likeness scores compared to their unsubstituted or hydrophobic analogues, aligning better with Lipinski's and Veber's rules for orally bioavailable compounds. This combination of enhanced solubility, target engagement versatility, and metabolic tunability underpins the growing interest in hydroxyethyl-substituted 1,2,3-triazole derivatives as privileged intermediates and pharmacophores in developing novel therapeutics against resistant pathogens and challenging disease targets [8] [10].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3